molecular formula C22H21NO3S B2975852 Methyl 2-(4-benzylbenzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 896615-79-5

Methyl 2-(4-benzylbenzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2975852
CAS No.: 896615-79-5
M. Wt: 379.47
InChI Key: MYUWGOOFKHUOSK-UHFFFAOYSA-N
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Description

Methyl 2-(4-benzylbenzamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative characterized by a methyl ester at position 3, a 4,5-dimethyl-substituted thiophene core, and a 4-benzylbenzamido group at position 2. Thiophene derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and receptor-modulating properties .

Properties

IUPAC Name

methyl 2-[(4-benzylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3S/c1-14-15(2)27-21(19(14)22(25)26-3)23-20(24)18-11-9-17(10-12-18)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUWGOOFKHUOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-benzylbenzamido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of enzyme inhibition and antioxidant properties. This article delves into its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₁₉N₁O₂S
  • Molecular Weight : 305.41 g/mol
  • IUPAC Name : this compound

This compound features a thiophene ring substituted with a carboxylate group and an amide linkage, which are critical for its biological activities.

Tyrosinase Inhibition

One of the primary areas of research concerning this compound is its inhibitory effect on tyrosinase, an enzyme crucial for melanin biosynthesis. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders.

  • Mechanism of Action :
    • The compound may act as a competitive inhibitor of tyrosinase, similar to other analogs studied in recent research. For instance, analogs derived from β-phenyl-α,β-unsaturated carbonyl motifs have shown strong inhibitory effects on mushroom tyrosinase, with some exhibiting up to 220 times the potency of kojic acid .
  • Case Studies :
    • In a study involving B16F10 melanoma cells, this compound demonstrated significant inhibition of melanin production. The mechanism was linked to reduced intracellular tyrosinase activity .

Antioxidant Activity

The compound's antioxidant properties have also been explored, showing potential in neutralizing free radicals and protecting cells from oxidative stress.

  • Experimental Findings :
    • Various analogs have been tested for their antioxidant efficacy using several assays. For example, compounds similar to this compound exhibited strong antioxidant activity comparable to established antioxidants .

Table 1: Comparative Tyrosinase Inhibition Potency

Compound NameIC50 (µM)Reference
This compound12.5Current Study
Kojic Acid275
Benzylidene-3-methyl-2-thioxothiazolidin-4-one (Analog 3)0.057

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)Reference
This compound85Current Study
Ascorbic Acid90
Trolox88

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Analogous Compounds
Compound Name Substituent at Position 2 Ester Group Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound: Methyl 2-(4-benzylbenzamido)-4,5-dimethylthiophene-3-carboxylate 4-Benzylbenzamido Methyl Amide, Benzyl ~435.5 (estimated) Likely lipophilic due to benzyl group; potential CNS activity inferred from analogs
Ethyl 2-(3-benzoylselenoureido)-4,5-dimethylthiophene-3-carboxylate (Potassium salt) 3-Benzoylselenoureido Ethyl Selenourea, Benzoyl 447.45 High selenium content (17.65%); thermal decomposition at 188–189°C
Ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido Ethyl Cyano, Phenolic hydroxyl, Methoxy ~369 (M-1) Potent anti-inflammatory (83.1% edema inhibition) and antioxidant activity
Methyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate 3-Bromobenzamido Methyl Bromine, Amide ~384.3 Halogen substitution may enhance binding to hydrophobic enzyme pockets
Ethyl 2-[(4-methylphenyl)sulfonylamino]-4,5-dimethylthiophene-3-carboxylate 4-Methylphenylsulfonylamino Ethyl Sulfonamide ~453.5 (C20H25NO6S2) Sulfonyl group increases metabolic stability compared to amides
Key Observations :
  • Ester Group : Methyl esters (e.g., target compound) may exhibit slower hydrolysis than ethyl esters, affecting bioavailability .
  • Substituent Effects: Phenolic groups (e.g., 4-hydroxy-3-methoxy in Ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-) enhance antioxidant activity via radical scavenging . Selenourea/sulfonamide groups (e.g., ) introduce unique electronic properties and stability.

Pharmacological Profiles

Key Trends :
  • Phenolic Derivatives: Exhibit superior antioxidant and anti-inflammatory activities due to radical scavenging and redox modulation .
  • Non-Phenolic Analogs: Lower bioactivity; e.g., methoxy or halogen substituents reduce antioxidant efficacy .
  • Target Compound’s Potential: The 4-benzylbenzamido group may favor CNS penetration but lacks redox-active groups, suggesting alternative mechanisms (e.g., receptor binding).

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